REACTION_CXSMILES
|
C[O-].[Na+].N#N.[CH:6]1[CH:11]=[CH:10][C:9]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=2)=[CH:8][CH:7]=1.C[O:21][C:22](=O)[C:23]([CH3:25])=[CH2:24]>CO>[NH:12]([C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:22](=[O:21])[C:23]([CH3:25])=[CH2:24])=[CH:15][CH:14]=1)[C:9]1[CH:8]=[CH:7][CH:6]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)NC2=CC=C(C=C2)N
|
Name
|
70.8
|
Quantity
|
0.71 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred until solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A one liter flask equipped with an agitator
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
ADDITION
|
Details
|
were added to the flask
|
Type
|
STIRRING
|
Details
|
while agitating
|
Type
|
TEMPERATURE
|
Details
|
The homogeneous solution was then slowly heated
|
Type
|
CUSTOM
|
Details
|
methanol was removed through a packed column
|
Type
|
CUSTOM
|
Details
|
Approximately 120 grams of distillate was removed over a period of two hours, during which the column outlet temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
stayed at 62°-63° C. while the flask temperature
|
Type
|
CUSTOM
|
Details
|
rose from 90° C. to 138° C
|
Type
|
FILTRATION
|
Details
|
the sodium salt was filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
The salt was first washed with xylene
|
Type
|
CUSTOM
|
Details
|
to remove the residual amine
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
STIRRING
|
Details
|
restirred in one liter of cold water
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C1=CC=C(C=C1)NC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: PERCENTYIELD | 80.15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |